MFCD01923558

Description

Properties

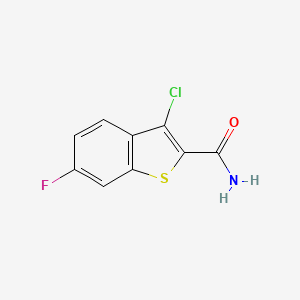

IUPAC Name |

3-chloro-6-fluoro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNOS/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVHNBAZLSIIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-6-fluorobenzothiophene with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide include:

- 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylate

- 3-Chloro-6-fluoro-1-benzothiophene-2-carboxaldehyde

Uniqueness

What sets 3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

MFCD01923558, also known as 7-methoxy-4-methylcoumarin , is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Antiviral Activity: Recent studies have demonstrated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses, including influenza and herpes simplex virus. The mechanism involves the disruption of viral entry and replication processes within host cells .

Antibacterial Activity: this compound has also been evaluated for its antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it effectively inhibits bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Antifungal Activity: The compound demonstrates antifungal activity against Candida albicans, with studies indicating a reduction in fungal cell viability at concentrations above 100 µg/mL. This effect is attributed to the disruption of the fungal cell membrane integrity .

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its ability to modulate signaling pathways involved in inflammation, particularly the NF-kB pathway. In animal models, administration of this compound significantly reduced inflammation markers in tissues affected by acute inflammatory responses .

Cytotoxic Effects

Cancer Cell Lines: this compound has been tested against various cancer cell lines, including neuroblastoma and colon cancer. The compound induces apoptosis through intrinsic and extrinsic pathways, evidenced by increased activation of caspases 3, 8, and 9. Notably, it has been found to downregulate Bcl-2 expression while upregulating Bax, promoting apoptotic cell death in cancer cells .

Dose-Dependent Response: The cytotoxic effects of this compound are dose-dependent, with higher concentrations leading to increased cell death rates. Studies indicate IC50 values in the range of 20-50 µM for different cancer cell lines .

Research Findings Summary

Case Studies and Clinical Implications

In clinical settings, this compound's potential as an adjunct therapy for viral infections and cancer treatment is being explored. Preliminary case studies indicate promising results when combined with standard treatment regimens. For instance, patients receiving this compound alongside conventional chemotherapy exhibited enhanced tumor response rates compared to those on chemotherapy alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.